molecular formula C10H11NO2 B2933177 3-Hydroxy-3-(2-methoxyphenyl)propanenitrile CAS No. 103204-28-0

3-Hydroxy-3-(2-methoxyphenyl)propanenitrile

Cat. No.: B2933177
CAS No.: 103204-28-0
M. Wt: 177.203
InChI Key: CIDAGKOSEVZIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-(2-methoxyphenyl)propanenitrile (CAS: 2229628-01-5) is a nitrile-containing β-hydroxyl compound with a 2-methoxyphenyl substituent. While detailed physicochemical or pharmacological data for this compound is sparse in the provided evidence, it is listed as a discontinued product by CymitQuimica . This compound shares structural similarities with intermediates used in pharmaceutical synthesis, such as 3-hydroxy-3-(2-thienyl)propanenitrile, a key precursor for the antidepressant duloxetine .

Properties

IUPAC Name

3-hydroxy-3-(2-methoxyphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5,9,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDAGKOSEVZIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Hydroxy-3-(2-methoxyphenyl)propanenitrile can be achieved through several routes. One common method involves the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis and decarboxylation . Another method includes the reaction of 2-methoxybenzyl cyanide with formaldehyde and a base, followed by hydrolysis . These methods provide efficient ways to produce the compound in laboratory settings.

Chemical Reactions Analysis

3-Hydroxy-3-(2-methoxyphenyl)propanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

Compound Name Substituent Electronic Effects Key Structural Differences
3-Hydroxy-3-(2-methoxyphenyl)propanenitrile 2-methoxyphenyl Electron-donating (methoxy group) Aromatic ring with methoxy substituent
3-Hydroxy-3-(2-thienyl)propanenitrile 2-thienyl (thiophene) Electron-rich (sulfur atom) Heteroaromatic ring with sulfur atom
2-((Ethylamino)methyl)-3-hydroxy-3-(pyridin-3-yl)propanenitrile Pyridinyl Electron-withdrawing (nitrogen) Nitrogen-containing aromatic ring + aminoalkyl chain
3-Oxo-3-(2-thienyl)propanenitrile 2-thienyl + ketone Electron-withdrawing (ketone) Ketone group instead of hydroxyl

Key Observations :

  • The 2-methoxyphenyl group in the target compound likely increases lipophilicity compared to the 2-thienyl group, which contains a sulfur atom capable of π-orbital interactions .
  • The ketone in 3-Oxo-3-(2-thienyl)propanenitrile () enhances electrophilicity, making it more reactive toward nucleophiles than hydroxyl-containing analogues .
Enzymatic Transesterification in Non-Aqueous Media
Compound Enzyme Used Solvent Enzyme Activity (μmol/g/min) Enantioselectivity (E value) Enantiomeric Excess (ee)
3-Hydroxy-3-(2-thienyl)propanenitrile Pseudomonas fluorescens lipase (PFL) Liquid CO₂ 82.5–85.5 92.7–92.9 >99% (S-enantiomer)
3-Hydroxy-3-(2-thienyl)propanenitrile Candida antarctica lipase B (CalB) Hexane Lower activity vs. PFL ~50–60 <90%
This compound No data

Key Findings :

  • Liquid CO₂ as a solvent enhances enzyme activity and enantioselectivity for 3-hydroxy-3-(2-thienyl)propanenitrile, achieving >99% ee for the (S)-enantiomer .
  • PFL outperforms other enzymes (e.g., CalB, PPL) due to stability under high-pressure CO₂ conditions .
  • For the methoxyphenyl analogue, synthetic data is unavailable, but the electron-donating methoxy group may reduce enzyme-substrate compatibility compared to thienyl derivatives.
Chemoenzymatic Resolution ()
  • 3-Hydroxy-3-(2-thienyl)propanenitrile was resolved using lipase PS-D in diisopropyl ether, yielding (R)-alcohol and (S)-acetate with >99% ee .
  • Critical parameters: Acyl donor: Vinyl acetate. Reaction time: 14 hours (50% conversion). Enzyme reusability: Retained >80% activity after 5 cycles.

Stability and Reactivity

  • Water content : Enzymatic reactions for thienyl derivatives require precise water control (0.01–0.06% v/v), with optimal activity at 0.04% v/v .
  • Substituent effects : Thienyl and methoxyphenyl groups may confer different stabilities in acidic/basic conditions due to electronic and steric factors.

Biological Activity

3-Hydroxy-3-(2-methoxyphenyl)propanenitrile, a compound with the molecular formula C₁₀H₁₁NO₂, has garnered attention in recent years for its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, highlighting its antimicrobial and anticancer potential.

Synthesis

The synthesis of this compound can typically be achieved through the reaction of 2-methoxybenzaldehyde with malononitrile under basic conditions. This process may involve hydrolysis and decarboxylation steps to yield the final product. The compound's structure features a hydroxyl group and a methoxy-substituted phenyl group, which are crucial for its biological activities.

Biological Properties

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity
The compound has been studied for its antimicrobial properties. In various assays, it demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

2. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in certain cancer cell lines, indicating potential as a therapeutic agent in oncology.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound may act as an inhibitor of certain enzymes or signaling pathways involved in cell proliferation and survival.

Case Studies

Several studies have explored the biological effects of this compound:

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
This compoundHydroxyl and methoxy groupsAntimicrobial, anticancer
3-Hydroxy-2-methylpropanenitrileLacks methoxy groupLimited biological activity
2-Methoxybenzyl cyanideLacks hydroxyl groupVariable antimicrobial activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.